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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Analyse der Struktur-Wirkungs-Beziehungen

(SAR) von Voriconazol, einem entscheidenden Triazol-Antimykotikum der zweiten Generation.

Als Leitfaden für erfahrene Wissenschaftler verzichtet dieses Dokument auf eine starre Vorlage

und konzentriert sich stattdessen auf eine logische und kausale Untersuchung der molekularen

Eigenschaften, die zur einzigartigen Wirksamkeit und zum Wirkspektrum von Voriconazol

beitragen.

Einleitung: Die Entwicklung von Voriconazol
Voriconazol (Vfend®) ist ein synthetisches Breitspektrum-Antimykotikum, das strukturell von

Fluconazol abgeleitet ist.[1][2][3] Es wurde entwickelt, um die Einschränkungen der Triazole

der ersten Generation zu überwinden, insbesondere deren begrenztes Wirkspektrum, das

Schimmelpilze wie Aspergillus spp. nicht ausreichend abdeckte.[4] Heute ist Voriconazol eine

Erstlinientherapie zur Behandlung der lebensbedrohlichen invasiven Aspergillose und ein

entscheidendes Mittel gegen schwere, oft Fluconazol-resistente Candida-Infektionen.[1][5][6][7]

Das Verständnis seiner SAR ist fundamental für die rationale Entwicklung zukünftiger

Antimykotika mit verbesserter Wirksamkeit, Selektivität und geringerem Resistenzpotenzial.

Molekularer Wirkmechanismus: Gezielte Hemmung
der Ergosterol-Biosynthese
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Die antimykotische Wirkung von Voriconazol beruht auf der hochspezifischen Hemmung eines

pilzlichen Cytochrom-P450-Enzyms: der Lanosterol-14α-Demethylase (CYP51).[5][8][9][10][11]

Dieses Enzym ist ein kritischer Katalysator in der Biosynthesekette von Ergosterol, einem

essenziellen Sterol-Bestandteil der pilzlichen Zellmembran, das für deren strukturelle Integrität

und Fluidität verantwortlich ist.[5][9]

Die Hemmung von CYP51 durch Voriconazol führt zu zwei entscheidenden zellulären

Konsequenzen:

Ergosterol-Mangel: Die Produktion von Ergosterol wird unterbrochen, was die strukturelle

Integrität der Zellmembran schwächt.[1][2][12]

Akkumulation toxischer Sterol-Vorläufer: Die Blockade führt zur Anreicherung von 14α-

methylierten Sterolen, die sich in die Membran einlagern und deren Funktion, einschließlich

der Aktivität membrangebundener Enzyme, stören.[5][7][13]

Dieser duale Mechanismus beeinträchtigt die Permeabilität und Fluidität der Membran, hemmt

das Zellwachstum und führt letztendlich zum Zelltod (fungizide Wirkung bei Schimmelpilzen)

oder zur Wachstumshemmung (fungistatische Wirkung bei Hefen).[1][5][14] Ein entscheidender

Vorteil von Voriconazol ist seine höhere Selektivität für pilzliche CYP-Enzyme im Vergleich zu

denen von Säugetieren, obwohl die Interaktion mit menschlichen CYPs die Grundlage für

Arzneimittelwechselwirkungen darstellt.[7][10]
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Abbildung 1: Mechanismus der CYP51-Hemmung durch Voriconazol.

Analyse der molekularen Kernstruktur
Die chemische Struktur von Voriconazol, (2R,3S)-2-(2,4-Difluorphenyl)-3-(5-Fluorpyrimidin-4-

yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, ist das Ergebnis gezielter Modifikationen, um die

Wirksamkeit und das Spektrum im Vergleich zu Fluconazol zu verbessern.[15][16] Jede

Komponente spielt eine entscheidende Rolle für die biologische Aktivität.
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Triazol-Ring Tertiärer Alkohol α-Methylgruppe Difluorphenyl-Gruppe Fluorpyrimidin-Ring
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Abbildung 2: Pharmakophorische Schlüsselkomponenten von Voriconazol.

Pharmakophorische Schlüsselkomponenten:

Triazol-Ring: Essentiell für die Bindung an das Häm-Eisen im aktiven Zentrum von CYP51.

[17][18]

Tertiärer Alkohol & α-Methylgruppe: Diese bilden das chirale Zentrum. Die spezifische

(2R,3S)-Stereokonfiguration ist für eine optimale Passform und hohe Wirksamkeit

unerlässlich.[4][13]

Difluorphenyl-Gruppe: Beteiligt sich an hydrophoben Wechselwirkungen innerhalb der

Bindungstasche des Enzyms und erhöht die metabolische Stabilität.[19]

Fluorpyrimidin-Ring: Diese entscheidende Modifikation im Vergleich zu Fluconazol erweitert

das Wirkspektrum erheblich, insbesondere gegen Schimmelpilze wie Aspergillus.[4][10][13]

Detaillierte Struktur-Wirkungs-Beziehungen (SAR)
Die hohe Wirksamkeit von Voriconazol ist keine Folge einer einzelnen Modifikation, sondern

das synergistische Ergebnis aller seiner strukturellen Merkmale.

Der Triazol-Ring: Wie bei allen Azol-Antimykotika ist der unsubstituierte 1,2,4-Triazol-Ring

der primäre Ankerpunkt. Das N4-Atom des Rings koordiniert als sechster Ligand mit dem

Eisenatom des Häm-Cofaktors im aktiven Zentrum von CYP51.[17] Diese Interaktion
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blockiert die Bindung des natürlichen Substrats Lanosterol und hemmt die enzymatische

Aktivität. Jegliche Modifikation oder der Ersatz dieses Rings führt zu einem drastischen

Verlust der antimykotischen Wirkung.

Die (2R,3S)-Stereochemie: Voriconazol besitzt zwei chirale Zentren, was zu vier möglichen

Stereoisomeren führt. Die biologische Aktivität ist fast ausschließlich auf das (2R,3S)-

Enantiomer beschränkt.[20][21] Die (2S,3R)-, (2R,3R)- und (2S,3S)-Isomere zeigen eine

signifikant geringere oder keine Aktivität. Dies unterstreicht die hochspezifische

dreidimensionale Anordnung, die für eine präzise Passung in die Substratbindungstasche

von CYP51 erforderlich ist. Die α-Methylgruppe und die Hydroxylgruppe positionieren den

Rest des Moleküls optimal für die notwendigen Wechselwirkungen.

Der Fluorpyrimidin-Ring: Der Ersatz eines Triazol-Rings von Fluconazol durch eine 5-

Fluorpyrimidin-Gruppe war die entscheidende Innovation, die das Wirkspektrum von

Voriconazol erweiterte.[4][13] Diese Gruppe ermöglicht zusätzliche Wechselwirkungen

innerhalb des aktiven Zentrums von Aspergillus-CYP51, die bei Fluconazol nicht möglich

sind. Dies erklärt die potente fungizide Aktivität von Voriconazol gegen Aspergillus spp.,

während Fluconazol hier unwirksam ist.[9]

Die 2,4-Difluorphenyl-Gruppe: Dieser aromatische Ring ist tief in einer hydrophoben Tasche

des CYP51-Enzyms verankert.[19] Die Fluor-Substituenten an den Positionen 2 und 4 sind

entscheidend. Sie erhöhen nicht nur die Bindungsaffinität durch günstige elektronische

Eigenschaften, sondern blockieren auch potenzielle Stellen für den metabolischen Abbau,

was zu einer verbesserten pharmakokinetischen Stabilität beiträgt.

Zusammenfassung der SAR-Erkenntnisse

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4727777/
https://patents.google.com/patent/US8263769B2/en
https://www.researchgate.net/publication/10892825_Voriconazole_A_New_Triazole_Antifungal_Agent
https://www.researchgate.net/publication/296951456_Voriconazole_Synthesis_and_mechanism_of_action
https://www.pharmazeutische-zeitung.de/pharm5-43-2003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546855/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strukturelle Modifikation
Auswirkung auf die
antimykotische Aktivität

Begründung

Ersatz des Triazol-Rings Drastischer Aktivitätsverlust

Die Koordination mit dem

Häm-Eisen ist für die

Hemmung von CYP51

unerlässlich.[17]

Änderung der Stereochemie

(z.B. zu 2R,3R)
Signifikanter Aktivitätsverlust

Die (2R,3S)-Konfiguration ist

für die optimale Passform im

aktiven Zentrum erforderlich.

[20][21]

Entfernung der α-

Methylgruppe

Reduzierte Wirksamkeit und

verändertes Spektrum

Die Methylgruppe trägt zur

korrekten Stereokonfiguration

und zur erweiterten Aktivität

bei.[4]

Ersatz des Fluorpyrimidin-

Rings (z.B. zurück zu Triazol)

Verlust der Aktivität gegen

Schimmelpilze (Aspergillus)

Dieser Ring ist entscheidend

für die Bindung an das CYP51

von Schimmelpilzen.[4][10][13]

Entfernung der Fluor-Atome

am Phenyl-Ring

Reduzierte Wirksamkeit und

metabolische Stabilität

Fluor-Atome verbessern die

Bindungsaffinität und

blockieren den Metabolismus.

Experimentelle Protokolle zur SAR-Validierung
Die Aufklärung der SAR von Voriconazol stützt sich auf einen multidisziplinären Ansatz, der

organische Synthese, mikrobiologische Tests und computergestützte Modellierung kombiniert.
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Strukturdaten

SAR-Analyse und
Optimierung

Aktivitätsdaten (MIC)

Bindungsmodi
Bindungsenergien

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9667785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727777/
https://patents.google.com/patent/US8263769B2/en
https://www.researchgate.net/publication/10892825_Voriconazole_A_New_Triazole_Antifungal_Agent
https://www.researchgate.net/publication/10892825_Voriconazole_A_New_Triazole_Antifungal_Agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC1201014/
https://www.researchgate.net/publication/296951456_Voriconazole_Synthesis_and_mechanism_of_action
https://www.benchchem.com/product/b182144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Abbildung 3: Experimenteller Arbeitsablauf zur Untersuchung von Struktur-Wirkungs-

Beziehungen.

Protokoll: Synthese von Voriconazol-Analoga
Die Synthese von Analoga zur Untersuchung der SAR folgt typischerweise etablierten Wegen

zur Herstellung des Voriconazol-Grundgerüsts, wobei in Schlüsselschritten variierte Bausteine

eingesetzt werden. Ein verallgemeinerter retrosynthetischer Ansatz ist in der Literatur

beschrieben.[20][21]

Beispielhafter Schlüsselschritt (Reformatsky-artige Kupplung):

Ausgangsmaterialien: 1-(2,4-Difluorphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanon und ein

entsprechendes Pyrimidin-Derivat (z.B. 4-Chlor-6-ethyl-5-fluorpyrimidin für die Voriconazol-

Synthese).

Reagenzien: Aktiviertes Zink und ein Katalysator (z.B. Jod) in einem aprotischen

Lösungsmittel wie Tetrahydrofuran (THF).

Durchführung: Das Pyrimidin-Derivat wird mit dem aktivierten Zink umgesetzt, um eine

Organozink-Spezies zu bilden.

Kupplung: Das Keton-Ausgangsmaterial wird zu der Organozink-Lösung gegeben, was zu

einer Kupplungsreaktion führt, die das Rückgrat des späteren Voriconazols mit der korrekten

relativen Stereochemie bildet.

Aufarbeitung und Reinigung: Die Reaktion wird wässrig aufgearbeitet und das Produkt

chromatographisch gereinigt.

Weitere Schritte: Nachfolgende Schritte umfassen typischerweise die Entfernung von

Schutzgruppen und die chirale Trennung zur Isolierung des reinen (2R,3S)-Enantiomers.[21]

Protokoll: In-vitro-Bestimmung der minimalen
Hemmkonzentration (MHK)
Die MHK ist der Goldstandard zur Quantifizierung der antimykotischen Aktivität in vitro. Das

Verfahren wird nach den Standards des European Committee on Antimicrobial Susceptibility
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Testing (EUCAST) oder des Clinical and Laboratory Standards Institute (CLSI) durchgeführt.

Vorbereitung des Inokulums: Eine standardisierte Suspension des zu testenden

Pilzstammes (z.B. Aspergillus fumigatus oder Candida albicans) wird in einem geeigneten

Medium (z.B. RPMI-1640) hergestellt.

Serielle Verdünnung: Die Testsubstanz (Voriconazol oder ein Analogon) wird in einer

Mikrotiterplatte über eine Reihe von Konzentrationen (typischerweise 2-fache

Verdünnungen) seriell verdünnt.

Inokulation: Jede Vertiefung der Mikrotiterplatte wird mit dem vorbereiteten Pilzinokulum

beimpft. Positiv- (kein Wirkstoff) und Negativkontrollen (kein Pilz) werden mitgeführt.

Inkubation: Die Platte wird bei einer für den Pilz optimalen Temperatur (z.B. 35-37 °C) für

eine definierte Zeit (z.B. 24-48 Stunden) inkubiert.

Auswertung: Die MHK wird als die niedrigste Konzentration des Wirkstoffs definiert, bei der

kein sichtbares Wachstum des Pilzes zu beobachten ist.

Protokoll: Molekulares Docking an CYP51
Computergestützte Docking-Studien liefern Einblicke in die molekularen Interaktionen

zwischen einem Liganden (Voriconazol-Analogon) und dem Zielprotein (CYP51).[19][22][23]

Proteinvorbereitung: Eine hochauflösende Kristallstruktur des Zielenzyms (z.B. Aspergillus

fumigatus CYP51, PDB-ID: 4UYL) wird aus einer Proteindatenbank bezogen. Wasser- und

andere nicht-interagierende Moleküle werden entfernt, und Wasserstoffatome werden

hinzugefügt.

Ligandenvorbereitung: Die 3D-Struktur des zu dockenden Moleküls wird erstellt und

energetisch minimiert.

Definition des aktiven Zentrums: Die Bindungstasche wird um den Häm-Cofaktor im Protein

definiert.

Docking-Algorithmus: Ein Docking-Programm (z.B. AutoDock, Glide) wird verwendet, um

systematisch Tausende von möglichen Konformationen und Orientierungen (Posen) des
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Liganden innerhalb des aktiven Zentrums zu testen.

Scoring und Analyse: Jede Pose wird anhand einer Scoring-Funktion bewertet, die die

geschätzte Bindungsaffinität widerspiegelt. Die Posen mit den besten Scores werden visuell

analysiert, um Schlüsselinteraktionen wie Wasserstoffbrückenbindungen, hydrophobe

Kontakte und die Koordination mit dem Häm-Eisen zu identifizieren.[24]

Fazit und Ausblick
Die Struktur-Wirkungs-Beziehungen von Voriconazol sind ein Paradebeispiel für erfolgreiches

rationales Wirkstoffdesign. Jede molekulare Komponente – vom zentralen Triazol-Ring über die

spezifische (2R,3S)-Stereochemie bis hin zu den entscheidenden Fluor-Substituenten und dem

spektrumerweiternden Fluorpyrimidin-Ring – ist für die potente und breitspektrale

antimykotische Aktivität optimiert. Das detaillierte Verständnis dieser SAR, das durch eine

Kombination aus chemischer Synthese, mikrobiologischer Testung und computergestützter

Modellierung gewonnen wurde, ist von unschätzbarem Wert. Es liefert nicht nur die

wissenschaftliche Grundlage für den klinischen Einsatz von Voriconazol, sondern dient auch

als Blaupause für die Entwicklung der nächsten Generation von Antimykotika, die darauf

abzielen, die wachsende Herausforderung der Pilzresistenzen zu bewältigen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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